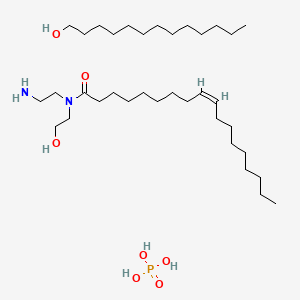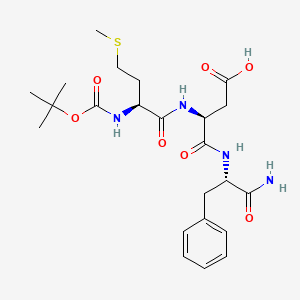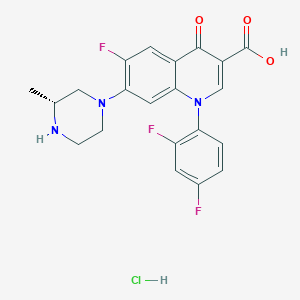
Temafloxacin hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temafloxacin hydrochloride, ®-: is an antibiotic agent belonging to the fluoroquinolone drug class. It was initially approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . The compound is known for its bactericidal action, which results from interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Temafloxacin hydrochloride, ®- involves several synthetic steps. One novel process for preparing Temafloxacin hydrochloride starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, providing a more efficient and cost-effective method for polyfluorinated quinolone antibacterial agents . The solubility of this compound in DMSO is ≤ 2mg/ml, and it can be dissolved by warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath .
Industrial Production Methods: Industrial production methods for Temafloxacin hydrochloride, ®- are not extensively documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: Temafloxacin hydrochloride, ®- undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions, particularly involving the fluorine atoms, are more prevalent.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in derivatives with altered antibacterial properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Temafloxacin hydrochloride, ®- is used as a reference compound for studying the properties and reactions of fluoroquinolones .
Biology: In biological research, it is used to study the mechanisms of bacterial resistance and the effects of fluoroquinolones on bacterial DNA .
Medicine: Although withdrawn from the market, Temafloxacin hydrochloride, ®- has been studied for its potential use in treating lower respiratory tract infections, genital and urinary infections, and skin infections .
Industry: In the pharmaceutical industry, it serves as a model compound for developing new fluoroquinolone antibiotics with improved safety profiles .
Mecanismo De Acción
The bactericidal action of Temafloxacin hydrochloride, ®- results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . Interference with these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing, ultimately inhibiting DNA replication and transcription .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but a different safety profile.
Difloxacin: Similar to Temafloxacin hydrochloride, ®-, but with different antibacterial activity and pharmacokinetics.
Uniqueness: Temafloxacin hydrochloride, ®- is unique due to its specific chemical structure, which includes a 1-difluorophenyl-6-fluoroquinolone moiety. This structure contributes to its antibacterial activity but also to its adverse effects, which led to its withdrawal from the market .
Propiedades
Número CAS |
130982-84-2 |
|---|---|
Fórmula molecular |
C21H19ClF3N3O3 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m1./s1 |
Clave InChI |
DDVJEYDLTXRYAJ-RFVHGSKJSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




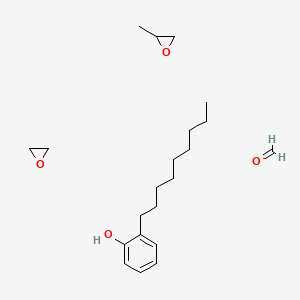
![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
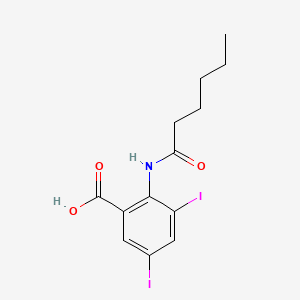





![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
